molecular formula C6H8O B1293772 3-Methyl-2-cyclopenten-1-one CAS No. 2758-18-1

3-Methyl-2-cyclopenten-1-one

Cat. No. B1293772
CAS RN: 2758-18-1
M. Wt: 96.13 g/mol
InChI Key: CHCCBPDEADMNCI-UHFFFAOYSA-N
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Patent
US09109186B2

Procedure details

3-Methylcyclopent-2-enone (1, 35.0 g, 0.36 mol) was reacted with ethylmagnesium chloride (2M in THF, 218 ml, 0.44 mol) in the presence of 1 mol % CuCl2 in THF (200 ml) as described in Example 1a. The crude product was distilled over a 15 cm Vigreux column (B.p. 50° C. at 5 Torr) to give 2b (32.0 g, 69% yield) as a colorless liquid.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
218 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Yield
69%

Identifiers

REACTION_CXSMILES
CC1[CH2:6][CH2:5][C:4](=[O:7])[CH:3]=1.[CH2:8]([Mg]Cl)[CH3:9].[CH2:12]1COC[CH2:13]1>>[CH2:12]([C:8]1([CH3:9])[CH2:6][CH2:5][C:4](=[O:7])[CH2:3]1)[CH3:13]

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
CC1=CC(CC1)=O
Name
Quantity
218 mL
Type
reactant
Smiles
C(C)[Mg]Cl
Name
CuCl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled over a 15 cm Vigreux column (B.p. 50° C. at 5 Torr)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(CC(CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.